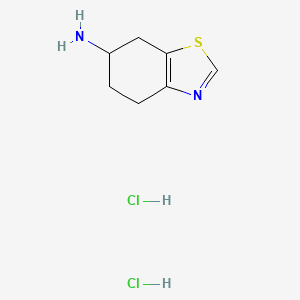

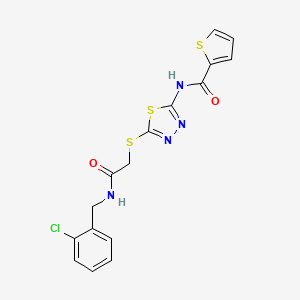

![molecular formula C26H22N2O2S B2868137 4-[4-(Benzyloxy)phenyl]-2-(benzylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile CAS No. 332046-08-9](/img/structure/B2868137.png)

4-[4-(Benzyloxy)phenyl]-2-(benzylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-[4-(Benzyloxy)phenyl]-2-(benzylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile” is a complex organic molecule. It has a molecular formula of C26H22N2O2S and an average mass of 426.530 Da .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its molecular formula, C26H22N2O2S. It contains a pyridine ring (a six-membered ring with one nitrogen atom), two phenyl rings (six-membered carbon rings), a benzyloxy group (a benzyl group attached to an oxygen atom), and a benzylsulfanyl group (a benzyl group attached to a sulfur atom). The exact arrangement of these groups in the molecule would need to be confirmed by techniques such as X-ray crystallography or NMR spectroscopy .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrile, sulfanyl, and ether groups could impact its solubility in different solvents. The exact physical and chemical properties, such as melting point, boiling point, and density, would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen

Luminescent Liquid Crystalline Materials

A study by A. N. and A. V. Adhikari (2014) discusses the synthesis of luminescent mesogens using cyanopyridone derivatives, similar to the compound . These materials exhibited strong absorption and emission bands, indicating potential use in photophysical applications (A. N. & A. V. Adhikari, 2014).

Synthesis of Fused Pyridine Derivatives

S. A. Al-Issa (2012) researched the synthesis of various pyridine derivatives, emphasizing their structural versatility and potential use in developing new chemical compounds (S. A. Al-Issa, 2012).

Antimicrobial and Anticancer Properties

A study by Safaa I. Elewa et al. (2021) explored the antimicrobial and antitumor activities of pyridine-carbonitrile derivatives. This highlights the compound's potential in biomedical research, particularly in developing new therapeutic agents (Safaa I. Elewa et al., 2021).

Biological Activities and Molecular Docking Studies

Megha G.V. et al. (2022) synthesized pyridine-carbonitrile derivatives and evaluated their antibacterial, antioxidant, and anticancer activities. The study also included molecular docking, indicating the compound's potential in drug discovery (Megha G.V. et al., 2022).

Oxidative Transformations in Organic Synthesis

A study by H. Firouzabadi et al. (1992) discusses the use of pyridine derivatives in the oxidation of various organic compounds, showcasing the compound's role in synthetic organic chemistry (H. Firouzabadi et al., 1992).

Antioxidant Activity of Heterocyclic Compounds

M. Salem et al. (2015) investigated the antioxidant activities of novel heterocyclic compounds derived from pyrimidine derivatives, indicating the compound's relevance in developing antioxidants (M. Salem et al., 2015).

Eigenschaften

IUPAC Name |

6-benzylsulfanyl-2-oxo-4-(4-phenylmethoxyphenyl)-3,4-dihydro-1H-pyridine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O2S/c27-16-24-23(15-25(29)28-26(24)31-18-20-9-5-2-6-10-20)21-11-13-22(14-12-21)30-17-19-7-3-1-4-8-19/h1-14,23H,15,17-18H2,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTMSDZMFTXLBSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=C(NC1=O)SCC2=CC=CC=C2)C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

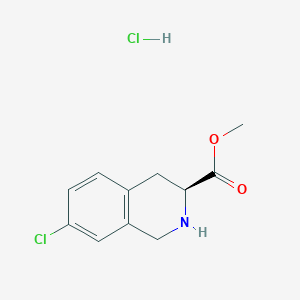

![1-[6-(Difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2868057.png)

![3-amino-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2868060.png)

![2-chloro-N-{3-[methyl(phenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2868063.png)

![2-Bromo-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B2868065.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2868066.png)

![N-(4-bromophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2868068.png)

![N-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)prop-2-enamide](/img/structure/B2868069.png)

![(4-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B2868075.png)